3-Amino-5-fluorobenzamide

Descripción general

Descripción

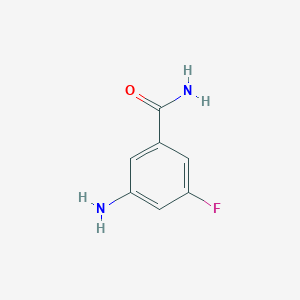

3-Amino-5-fluorobenzamide is a chemical compound with the molecular formula C7H7FN2O. It has garnered significant attention in the scientific community due to its unique physical, chemical, and biological properties. This compound is characterized by the presence of an amino group at the third position and a fluorine atom at the fifth position on the benzamide ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluorobenzamide typically involves the substitution of fluorine at the 5-position of a benzamide ring. One common method starts with 3-nitro-5-fluorobenzamide, which undergoes reduction to form the desired compound . The reaction conditions often include the use of reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available precursors. The process generally includes nitration, reduction, and purification steps to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-5-fluorobenzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as iron powder and hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

3-Amino-5-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-Amino-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparación Con Compuestos Similares

- 3-Amino-4-fluorobenzamide

- 3-Amino-2-fluorobenzamide

- 4-Amino-5-fluorobenzamide

Comparison: 3-Amino-5-fluorobenzamide is unique due to the specific positioning of the amino and fluorine groups on the benzamide ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets .

Actividad Biológica

3-Amino-5-fluorobenzamide (CAS Number: 1499211-62-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a benzamide structure with an amino group at the meta position and a fluorine atom at the para position. Its molecular formula is C7H7FN2O, and it exhibits various chemical properties that influence its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the amino and fluorine groups can enhance its binding affinity and specificity. For instance:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting conditions like Alzheimer's disease through modulation of β-secretase activity (BACE1) .

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types have been documented:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.0 |

| A549 (Lung Cancer) | 10.0 |

These results indicate promising potential for further development as an anticancer agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. In animal studies, administration of this compound showed a reduction in neuroinflammation and neuronal apoptosis, suggesting its utility in treating conditions like Alzheimer's disease .

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, treatment with this compound resulted in decreased amyloid plaque formation and improved cognitive function as measured by behavioral tests .

- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that the compound effectively inhibited cell growth through apoptosis induction, with notable efficacy against breast and lung cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods, including acylation techniques and reduction reactions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological profile. Modifications to the amino or fluorine groups can significantly impact its biological efficacy.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between this compound and target proteins involved in disease pathways. These studies provide insights into how structural changes may enhance or diminish biological activity.

Propiedades

IUPAC Name |

3-amino-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBNJYARAWCSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676371 | |

| Record name | 3-Amino-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036757-40-0 | |

| Record name | 3-Amino-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.